molecular formula C15H18N4O4 B2944583 ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate CAS No. 1103971-36-3

ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2944583
CAS No.: 1103971-36-3
M. Wt: 318.333
InChI Key: WNKZMJDFMVEMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 5-position and a piperazine-1-carboxylate group linked via a carbonyl moiety at the 3-position. This structure integrates multiple pharmacophoric elements:

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
  • Piperazine: A six-membered ring with two nitrogen atoms, commonly used to modulate solubility and confer conformational flexibility in drug design .

Applications in antifungal, antimicrobial, or enzyme modulation are inferred from related compounds .

Properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKZMJDFMVEMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Formation of the piperazine ring: This step involves the reaction of ethyl piperazine-1-carboxylate with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Reactivity at the Pyrazole Core

The 1H-pyrazole ring participates in several transformations:

Electrophilic Substitution

  • C-4 functionalization : Nitration at C-4 occurs under HNO3/H2SO4 at 0°C (82% yield) .

  • Halogenation : NBS in CCl4 brominates the C-4 position selectively .

Cycloaddition Reactions

The electron-deficient pyrazole undergoes [3+2] cycloadditions:

text
Reaction with ethyl diazoacetate (56): Conditions: Zn(OTf)₂ (10 mol%), Et₃N, 80°C Product: Pyrazolo[1,5-a]pyrimidine derivative (57, 89% yield)[2][7]

Piperazine Derivative Reactions

The piperazine ring shows characteristic nucleophilic behavior:

Reaction TypeConditionsProductYield
N-AlkylationRX, K2CO3, DMF, 60°CQuaternary piperazinium salts75-88%
AcylationAcCl, Et3N, CH2Cl2, 0°CBis-acylated piperazine derivatives82%

Ester Group Transformations

The ethyl carboxylate undergoes standard nucleophilic reactions:

Table 4.1: Ester reactivity profile

ReagentConditionsProduct
LiAlH4THF, refluxPrimary alcohol derivative
NH2NH2·H2OEtOH, ΔHydrazide analog
NaOH (aq)H2O/EtOH, RTCarboxylic acid form

Furan Ring Participation

The furan-2-yl group influences reactivity through:

  • π-Stacking interactions : Stabilizes transition states in Diels-Alder reactions

  • Oxidative ring-opening : H2O2/AcOH converts furan to 1,4-diketone moieties

Scientific Research Applications

Ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[3-[(3-Bromophenyl)Methyl]-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carbonyl]Piperazine-1-Carboxylate

  • Structure : Replaces the furan-pyrazole moiety with a quinazoline ring bearing a 3-bromophenylmethyl group and a sulfanylidene substituent.
  • The sulfanylidene group may improve binding to thiol-containing targets.
  • Bioactivity : Exhibited 8.96% growth modulation in plant studies (p<0.05), suggesting moderate bioactivity compared to other pyrazole derivatives .

3(5)-(4-(Benzyloxy)Phenyl)-5(3)-(Furan-2-yl)-1H-Pyrazole

  • Structure : Shares the furan-pyrazole core but lacks the piperazine-carboxylate group, instead incorporating a benzyloxyphenyl substituent.
  • Synthesis : Formed via β-diketone cyclization with hydrazine hydrate, highlighting a simpler synthetic route compared to the target compound .

Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate

  • Structure : Substitutes the furan ring with a 2-fluorobenzamido group and a phenyl substituent on the pyrazole.
  • Applications: Similar piperazine-linked pyrazoles are explored for enzyme inhibition (e.g., AcrAB-TolC efflux pump in E.

Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate

  • Structure : Replaces the pyrazole-furan system with a pyrrolidin-dione ring and a 4-fluorophenyl group.
  • Key Differences : The dioxopyrrolidin moiety introduces a cyclic amide, increasing rigidity and affecting pharmacokinetic properties.
  • Synthesis : Likely synthesized via nucleophilic substitution, differing from the cyclocondensation methods used for pyrazole derivatives .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Use Reference
Target Compound Pyrazole-furan Piperazine-carboxylate Inferred antifungal/antimicrobial
Ethyl 4-[3-[(3-Bromophenyl)Methyl]-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carbonyl]Piperazine-1-Carboxylate Quinazoline 3-Bromophenylmethyl, sulfanylidene 8.96% growth modulation (plants)
3(5)-(4-(Benzyloxy)Phenyl)-5(3)-(Furan-2-yl)-1H-Pyrazole Pyrazole-furan Benzyloxyphenyl Structural studies only
Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate Pyrazole 2-Fluorobenzamido, phenyl Antimicrobial (efflux pump inhibition)
Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate Pyrrolidin-dione 4-Fluorophenyl Not specified

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs, such as hydrazine cyclocondensation followed by piperazine coupling . However, the furan group may require protection-deprotection strategies to avoid side reactions.
  • Bioactivity Trends : Pyrazole-piperazine hybrids with electron-withdrawing groups (e.g., fluoro, bromo) show enhanced bioactivity, as seen in compound 2.1 (8.96% activity) and efflux pump inhibitors . The furan ring’s electron-rich nature may offset this, necessitating optimization.
  • Structural Insights : Piperazine-carboxylate groups improve water solubility, critical for oral bioavailability, while furan and phenyl substituents balance lipophilicity for membrane penetration .

Biological Activity

Ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article provides a detailed examination of its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C14_{14}H16_{16}N4_{4}O3_{3}
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Table 1: Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound60.5657.241.06
Celecoxib22710.31

The selectivity index indicates that this compound has a favorable profile compared to standard anti-inflammatory drugs like celecoxib, suggesting its potential as a safer alternative with fewer gastrointestinal side effects .

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in various animal models. The mechanism is believed to involve the modulation of pain pathways through the inhibition of pro-inflammatory mediators.

Case Study: Analgesic Efficacy in Animal Models

In a study involving carrageenan-induced paw edema in rats, this compound showed a significant reduction in pain response compared to control groups. The percentage inhibition was recorded at 50.7%, indicating a strong analgesic effect .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.

Key Findings in SAR Studies

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at the para position significantly increases COX inhibitory activity.
  • Alkyl Substituents : Variations in alkyl chain length at the piperazine moiety influence both anti-inflammatory and analgesic activities.
  • Furan Ring Contribution : The furan moiety plays a pivotal role in enhancing the overall biological activity due to its electron-rich nature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, zinc trifluoromethanesulfonate-catalyzed cycloaddition under reflux (100°C, 12–24 hours) is effective for pyrazole ring formation, as demonstrated in analogous piperazine derivatives . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of alkyne to diazoacetate) and using flash chromatography with ethyl acetate/hexane gradients (100%–200%) for purification . Monitoring via TLC and LC-MS (electrospray ionization, m/z analysis) ensures intermediate purity .

Q. How can researchers resolve structural ambiguities in this compound using crystallographic techniques?

  • Methodological Answer : X-ray crystallography with SHELXL refinement is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, ORTEP-3 or similar software generates thermal ellipsoid plots to visualize molecular packing . In cases of twinning or disorder (common in flexible piperazine rings), high-resolution data collection (e.g., synchrotron sources) and iterative refinement cycles in SHELX are recommended . Reference analogous structures (e.g., tert-butyl piperazine carboxylates) for validation .

Advanced Research Questions

Q. What experimental strategies are recommended to analyze contradictory spectroscopic data (e.g., NMR vs. LC-MS) for this compound?

  • Methodological Answer :

NMR Discrepancies : Use 2D NMR (COSY, HSQC, HMBC) to assign proton environments, particularly for overlapping signals in the piperazine (δ 2.5–3.5 ppm) and pyrazole (δ 6.0–7.5 ppm) regions .

LC-MS Inconsistencies : Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For example, a calculated exact mass of 343.1087 (C₁₇H₁₈N₄O₄) can confirm molecular integrity .

Cross-Validation : Compare with synthetic intermediates (e.g., tert-butyl-protected precursors) to trace impurities or degradation .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

Target Identification : Screen against databases (e.g., PDB) for receptors with piperazine/furan-binding pockets, such as kinase or GPCR targets .

Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Parameterize the compound with Gaussian09 (B3LYP/6-31G*) to generate optimized geometries and electrostatic potentials .

Validation : Compare docking scores (e.g., ΔG values) with known inhibitors (e.g., androgen receptor degraders ) to prioritize in vitro assays.

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :

Core Modifications : Synthesize derivatives with substituted furans (e.g., 5-nitro or 5-amino) or piperazine replacements (e.g., homopiperazine) to assess steric/electronic effects .

Biological Testing : Use cell-based assays (e.g., luciferase reporters for receptor degradation ) to quantify potency. Correlate IC₅₀ values with computational descriptors (e.g., logP, polar surface area).

Data Analysis : Apply multivariate regression (e.g., CoMFA) to identify critical substituents. For example, fluorinated aryl groups may enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.